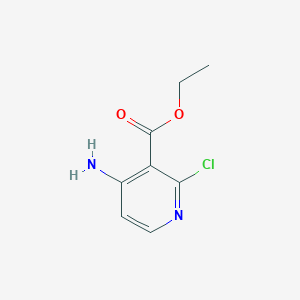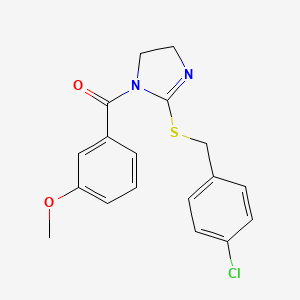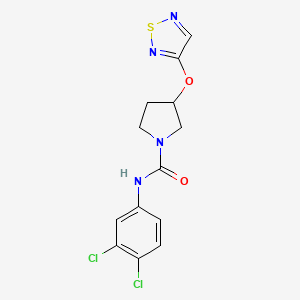
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide, also known as DPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPTC belongs to the class of pyrrolidine carboxamide derivatives and is synthesized through a multi-step process.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been found to reduce the levels of amyloid-beta (Aβ) plaques in the brain, which are associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide is also soluble in common organic solvents, making it easy to handle and measure. However, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in certain assays. Additionally, N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide can exhibit some toxicity at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide. One potential area of research is the development of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, the development of novel drug delivery systems for N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide could improve its therapeutic efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide involves the reaction of 3,4-dichlorophenylamine with thiocarbohydrazide to form 3,4-dichlorophenyl-1,2,5-thiadiazol-3-amine. This intermediate is then reacted with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenyl)-5-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonitrile. Finally, the nitrile group is converted to the carboxamide group using potassium hydroxide in ethanol to obtain N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2S/c14-10-2-1-8(5-11(10)15)17-13(20)19-4-3-9(7-19)21-12-6-16-22-18-12/h1-2,5-6,9H,3-4,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKGYMIHBYEPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
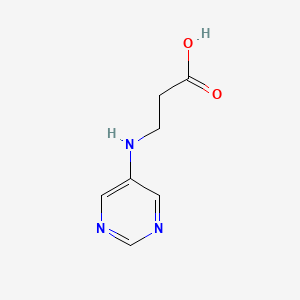

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)
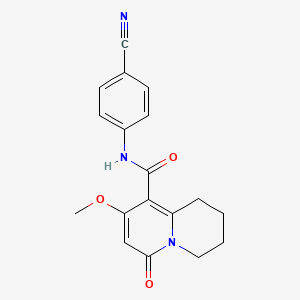
![N-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine-4-carboxamide dihydro+](/img/structure/B2646336.png)
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)

